molecular formula C11H12N2O2 B13665905 Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13665905
M. Wt: 204.22 g/mol
InChI Key: MXONYPUYLSKIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction typically requires heating and the use of a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-8(2)5-4-6-13(9)10/h4-7H,3H2,1-2H3

InChI Key

MXONYPUYLSKIAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.